二盐酸5-(2-氨基乙基)-1,3,4-噻二唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

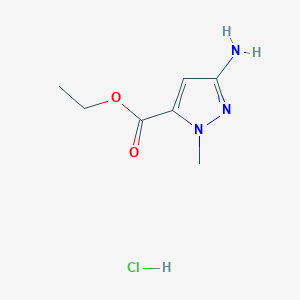

The compound “5-(2-aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride” is a complex organic molecule. It likely contains a thiadiazole ring, which is a type of heterocyclic compound .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(2-aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride” would depend on its specific structure. For example, similar compounds like “2-Aminoethyl ether dihydrochloride” are soluble in water .科学研究应用

Anti-Allergic Drug Synthesis

This compound has been identified as a potential candidate for the synthesis of anti-allergic drugs. Histamine, which is structurally similar to 5-(2-aminoethyl)-1,3,4-thiadiazol-2-amine, plays a significant role in allergic reactions. By acting as histamine H1 receptor antagonists, derivatives of this compound could be used to alleviate allergic symptoms by preventing histamine from binding to its receptors .

Anti-Infective Agent

In the realm of infectious diseases, 5-(2-aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride could be utilized as an anti-infective agent. Its structural properties allow it to interfere with sulfhydryl enzymes, which are crucial for the survival of certain pathogens. This interference can potentially inhibit the growth of these pathogens, making it a valuable asset in treating infections .

Radiation-Protective Agent

The compound’s ability to interact with sulfhydryl groups also makes it a candidate for radiation protection. It can act as a radioprotective agent by scavenging free radicals and protecting cells from radiation-induced damage. This application is particularly relevant in the context of medical treatments and procedures that involve exposure to radiation .

Heparin Antagonist

As a heparin antagonist, 5-(2-aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride could be used to counteract the effects of heparin, a common anticoagulant. This application is crucial in situations where heparin’s anticoagulant effect needs to be reversed quickly, such as during surgery or when there is a risk of heparin-induced bleeding .

Sulfhydryl Modifying Reagent

In biochemical research, this compound can serve as a sulfhydryl modifying reagent. By altering the thiol groups in proteins, it can help in studying protein structure and function, as well as in the development of new biochemical assays .

Transglutaminase Inhibitor

Transglutaminases are enzymes that catalyze the cross-linking of proteins. 5-(2-aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride can inhibit these enzymes, which is useful in research related to diseases like celiac disease and certain types of cancer where transglutaminase activity is implicated .

Antiviral Activity

Indole derivatives, which share a common structural motif with 5-(2-aminoethyl)-1,3,4-thiadiazol-2-amine, have shown promise in antiviral research. By mimicking the indole structure, this compound could potentially be developed into antiviral agents that target a broad range of RNA and DNA viruses .

Pharmacological Activity Research

The compound’s structural similarity to histamine and other biologically active substances makes it a valuable tool in pharmacological research. It can be used to synthesize various scaffolds for screening different pharmacological activities, including antihistaminic, anti-inflammatory, and other receptor-mediated effects .

作用机制

Target of Action

Compounds with similar structures, such as imidazole derivatives, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

It is known that the compound is an organic arsenical chemotherapeutic agent . When injected intramuscularly, it is rapidly absorbed . The exact mode of action on its targets is unknown .

Biochemical Pathways

Compounds with similar structures, such as imidazole derivatives, are known to affect a variety of biochemical pathways due to their broad range of chemical and biological properties .

Pharmacokinetics

It is known that the compound is an organic arsenical chemotherapeutic agent that is freely soluble in water . When injected intramuscularly, it is rapidly absorbed .

Result of Action

Compounds with similar structures, such as imidazole derivatives, are known to have a broad range of biological activities .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(2-aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride involves the reaction of 2-aminoethanethiol with thiocarbonyl diimidazole to form 5-(2-aminoethyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with nitrous acid to form the desired product, which is subsequently converted to the dihydrochloride salt form.", "Starting Materials": [ "2-aminoethanethiol", "thiocarbonyl diimidazole", "nitrous acid", "hydrochloric acid" ], "Reaction": [ "Step 1: Reaction of 2-aminoethanethiol with thiocarbonyl diimidazole in anhydrous dichloromethane to form 5-(2-aminoethyl)-1,3,4-thiadiazole-2-thiol.", "Step 2: Reaction of 5-(2-aminoethyl)-1,3,4-thiadiazole-2-thiol with nitrous acid in aqueous hydrochloric acid to form 5-(2-aminoethyl)-1,3,4-thiadiazol-2-amine.", "Step 3: Conversion of 5-(2-aminoethyl)-1,3,4-thiadiazol-2-amine to the dihydrochloride salt form by reaction with hydrochloric acid." ] } | |

CAS 编号 |

74784-49-9 |

产品名称 |

5-(2-aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride |

分子式 |

C4H10Cl2N4S |

分子量 |

217.1 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。